Methyl 2-((6-ethoxybenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate
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Overview
Description
“Methyl 2-((6-ethoxybenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate” is a compound that is related to benzothiazole-based compounds . These compounds have been studied for their anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which this compound is likely a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The specific reactions for this compound aren’t available in the retrieved data.Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study explored the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, demonstrating the approach's efficiency for creating diverse poly-functionalized tri-heterocyclic benzothiazole derivatives. These compounds were evaluated for their antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, highlighting their potential in drug discovery processes (Bhoi, Borad, Pithawala, & Patel, 2016).
Functional Models for Methane Monooxygenases
Another research avenue involves diiron(III) complexes of tridentate 3N ligands, studied as functional models for methane monooxygenases. These complexes were investigated for their effectiveness in the selective hydroxylation of alkanes, showcasing the impact of the capping ligand on the catalytic process (Sankaralingam & Palaniandavar, 2014).
Heterocyclic Synthesis and Antimicrobial Activities
Research also delves into the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates. These compounds have been established for their potential in creating novel chemical entities with significant applications in medicinal chemistry (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Novel Thiazolo[3, 2]pyridines and Their Antimicrobial Activity
The condensation of specific derivatives has led to the creation of novel thiazolo[3, 2]pyridines, evaluated for their antimicrobial activities. This research underscores the potential of these compounds in developing new antibacterial and antifungal agents (El-Emary, Khalil, Ali, & El-Adasy, 2005).
Future Directions
Properties
IUPAC Name |
methyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)-(pyridin-3-ylmethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S/c1-3-31-17-10-11-20-21(13-17)32-24(26-20)27(15-16-7-6-12-25-14-16)22(28)18-8-4-5-9-19(18)23(29)30-2/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRRRVIFHZTSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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